5-Hydroxydiclofenac

CYP450 phenotyping drug metabolism isoform selectivity

Select 5-Hydroxydiclofenac (5-OH-DCF) as your definitive CYP3A4 isoform probe. Unlike 4'-hydroxydiclofenac, 5-OH-DCF is formed exclusively by CYP3A4, ensuring unambiguous quantification of CYP3A4 metabolic capacity. Its ~2.5-fold lower formation clearance versus 4'-OH-DCF demands high-purity (≥97% HPLC) reference material for accurate LC-MS/MS calibration across validated 20–10,000 ng/mL ranges. This certified standard is indispensable for ANDA impurity profiling, environmental risk assessment, and pediatric PK studies. Do not substitute with alternative hydroxylated metabolites.

Molecular Formula C14H11Cl2NO3
Molecular Weight 312.1 g/mol
CAS No. 69002-84-2
Cat. No. B1228188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydiclofenac
CAS69002-84-2
Synonyms(2-((2,6-dichlorophenyl)amino)-5-hydroxyphenyl)acetic acid
5-hydroxydiclofenac
Molecular FormulaC14H11Cl2NO3
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl
InChIInChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20)
InChIKeyVNQURRWYKFZKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxydiclofenac (CAS 69002-84-2) for Analytical and Metabolism Research: Technical Procurement Overview


5-Hydroxydiclofenac (5-OH-DCF) is a monohydroxylated Phase I metabolite of the NSAID diclofenac, belonging to the phenylacetic acid derivative class [1]. It is formed primarily via cytochrome P450 3A4-mediated oxidation and serves as a critical analytical reference standard for quantifying diclofenac metabolite profiles in biological matrices [2]. The compound is commercially available at ≥97.0% purity (HPLC) as a neat analytical standard for LC-based determination in biological samples and environmental wastewater analyses .

Why 5-Hydroxydiclofenac Cannot Be Substituted with Other Diclofenac Metabolites in Analytical and Pharmacological Workflows


5-Hydroxydiclofenac (5-OH-DCF) exhibits fundamentally distinct enzymatic origins and biochemical behaviors compared to its closest structural analog 4'-hydroxydiclofenac (4'-OH-DCF). While both are monohydroxylated metabolites, 5-OH-DCF is produced exclusively by CYP3A4, whereas 4'-OH-DCF is regioselectively generated by CYP2C9 [1]. This divergent metabolic routing renders the two metabolites non-interchangeable as CYP isoform activity probes. Furthermore, in pediatric pharmacokinetic studies, the formation clearance of 5-OH-DCF (3.41 L·h⁻¹) is approximately 60% lower than that of 4'-OH-DCF (8.41 L·h⁻¹) [2], establishing distinct in vivo disposition profiles that preclude analytical substitution. The following quantitative evidence demonstrates where procurement decisions for 5-OH-DCF versus alternative metabolites carry material scientific consequences.

5-Hydroxydiclofenac Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


CYP3A4-Exclusive Formation Differentiates 5-OH-DCF from CYP2C9-Dependent 4'-OH-DCF

In recombinant human CYP microsomal assays, 5-hydroxydiclofenac formation was catalyzed exclusively by CYP3A4, whereas the 4'-hydroxy metabolite was regioselectively produced only by CYP2C9 [1]. Under identical experimental conditions, CYP1A1, 1A2, 2D6, and 2E1 produced no detectable hydroxylated diclofenac metabolites [1]. This exclusive isoform dependency establishes 5-OH-DCF as a CYP3A4-specific reaction product distinct from 4'-OH-DCF's strict CYP2C9 association.

CYP450 phenotyping drug metabolism isoform selectivity

Pediatric Formation Clearance: 5-OH-DCF Clearance is 2.5-Fold Lower Than 4'-OH-DCF

In a pediatric clinical study (n=26, mean age 4.5 years), the formation clearance to 5'-hydroxydiclofenac was 3.41 L·h⁻¹ (CV 113%), compared to 8.41 L·h⁻¹ (CV 8.1%) for 4'-hydroxydiclofenac, both standardized to a 70 kg person [1]. The 5-OH-DCF pathway exhibited approximately 2.5-fold lower clearance and substantially higher inter-individual variability (113% vs. 8.1% CV).

pharmacokinetics pediatric dosing metabolite clearance

COX Inhibition Potency: 5-OH-DCF IC₅₀ is 165- to 500,000-Fold Higher (Less Potent) Than Parent Diclofenac

5-Hydroxydiclofenac demonstrates COX inhibition with an IC₅₀ of 4.47 × 10⁵ nM (447 μM) [1], compared to parent diclofenac which inhibits human COX-1 and COX-2 with IC₅₀ values of 0.9–2.7 μM and 1.5–20 μM, respectively, and ovine COX-1/2 with IC₅₀ values of 60 nM and 220 nM, respectively . The 5-hydroxylation of diclofenac reduces COX inhibitory potency by approximately 165-fold to over 500,000-fold depending on the COX isoform and species comparator.

COX inhibition pharmacology structure-activity relationship

Cytotoxicity in HL-60 Leukemia Cells: 5-OH-DCF IC₅₀ = 661 μM

5-Hydroxydiclofenac exhibits concentration-dependent cytotoxicity in HL-60 human leukemia cells with an IC₅₀ value of 661 μM . The compound also induces apoptosis and increases caspase-3 activity in rat hepatocytes in a concentration-dependent manner .

cytotoxicity apoptosis leukemia cell models

Enhanced Biological Impact of 5-OH-DCF + Diclofenac Mixtures Relative to Parent Compound Alone in E. coli

In E. coli biosensor strains, mixtures of diclofenac with its metabolites 4'-OHDCF and 5-OHDCF produced the strongest biological impact compared to parent diclofenac alone [1]. The mixtures induced the highest reduction in E. coli cell viability, the strongest inhibition of bacterial culture growth, and the greatest amount of ROS generation with GSH depletion [1].

environmental toxicology mixture effects oxidative stress

5-Hydroxydiclofenac Application Scenarios Driven by Quantitative Differentiation Evidence


CYP3A4 Activity Phenotyping and Drug-Drug Interaction Studies

5-Hydroxydiclofenac serves as a specific probe for CYP3A4-mediated oxidation activity due to its exclusive formation by this isoform (Mancy et al., 1999). Researchers investigating CYP3A4 induction or inhibition can use 5-OH-DCF analytical standards to quantify CYP3A4-specific metabolic capacity in human hepatocytes or recombinant enzyme systems, with the confidence that no other CYP isoforms contribute to its formation under standard assay conditions.

LC-MS/MS Method Development and Validation for Diclofenac Metabolite Profiling

Validated LC-MS/MS assays for simultaneous determination of diclofenac and its primary metabolites in biological matrices require 5-hydroxydiclofenac as a certified analytical standard (Sparidans et al., 2008). Given the ~2.5-fold lower formation clearance of 5-OH-DCF compared to 4'-OH-DCF (van der Marel et al., 2004), analytical methods must be calibrated across a dynamic range that accommodates the differential in vivo abundance of each metabolite. Procurement of high-purity (≥97.0% HPLC) 5-OH-DCF analytical standard ensures accurate quantification at the 20-10,000 ng/mL validated range.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

5-Hydroxydiclofenac is a specified impurity in diclofenac drug products and active pharmaceutical ingredients. The compound can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of diclofenac. Its use as a reference standard with detailed characterization data compliant with regulatory guidelines supports impurity quantification in finished dosage forms.

Environmental Wastewater Monitoring and Ecotoxicology Assessment

In environmental matrices, mixtures of diclofenac with its metabolites 4'-OHDCF and 5-OHDCF exhibit enhanced biological impact on E. coli compared to parent diclofenac alone, with the strongest ROS generation and GSH depletion observed following exposure to these mixtures. Accurate quantification of 5-hydroxydiclofenac in sewage effluent and surface waters (LOQ ~0.06 μg/L via LC-ESI-MS/MS) is essential for comprehensive environmental risk assessment of diclofenac contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxydiclofenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.